![molecular formula C17H23FN4O2 B2563021 N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049476-69-8](/img/structure/B2563021.png)
N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been of great interest to researchers. In
Scientific Research Applications
- Application : Researchers have developed a novel protocol for asymmetric [3 + 2] photocycloadditions using cyclopropylamines. This method is effective for both electron-rich and electron-neutral olefins, leading to the construction of all-carbon quaternary stereocenters. The resulting products find applications in pharmaceuticals and asymmetric catalysis .
- Application : Some indole derivatives exhibit anti-HIV-1 activity. While not directly related to the compound , understanding the broader context of indole derivatives can provide insights into potential antiviral applications .
- Application : Certain quinazoline derivatives, including those with a cyclopropyl group, have been discovered as potent PAK4 inhibitors. These compounds show promise in inhibiting A549 lung cancer cell proliferation and metastasis .
Asymmetric [3 + 2] Photocycloadditions
Anti-HIV-1 Activity
PAK4 Inhibition
properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c18-14-3-1-2-4-15(14)22-11-9-21(10-12-22)8-7-19-16(23)17(24)20-13-5-6-13/h1-4,13H,5-12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLLRVXNVWDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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